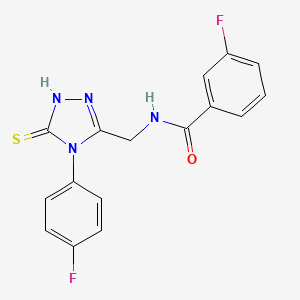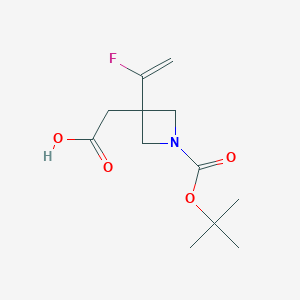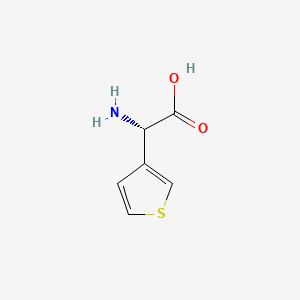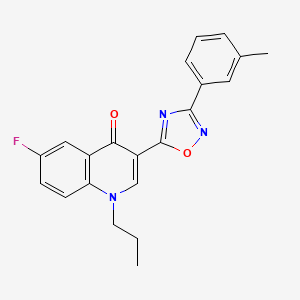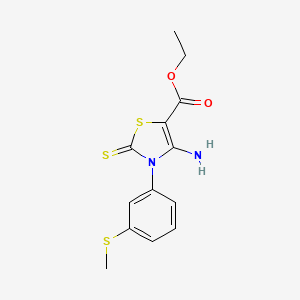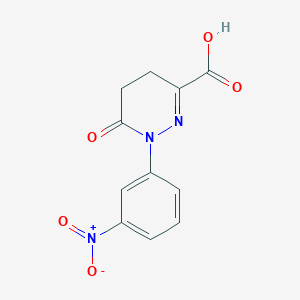
4-Benzyloxy-3-hydroxypyridine
Übersicht
Beschreibung
Synthesis Analysis
A two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones was carried out by refluxing 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in AcOH and subsequent debenzylation . The prepared N-unsubstituted 4-pyridones exist in the pyridone tautomeric form .Molecular Structure Analysis
The single crystals of 3-hydroxypyridinium 2,4-dinitrophenolate were successfully grown from the ethanolic solution by the slow evaporation method . The yellow block crystals formed by O–H⋯O and N–H⋯O hydrogen bonding that made contacts through the cation and anion was characterized by single-crystal X-ray diffraction, infrared spectrum, diffuse reflectance spectrum, thermogravimetric and Hirshfeld surface analysis .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
4-Benzyloxy-3-hydroxypyridine is a solid substance with a light brown appearance . It has a melting point range of 199.7 - 201.7 °C / 391.5 - 395.1 °F .Wissenschaftliche Forschungsanwendungen
Microbial Catabolism
4-Benzyloxy-3-hydroxypyridine can be used in the study of microbial catabolism. For instance, the bacterium Arthrobacter sp. IN13 is capable of using 4-hydroxypyridine as a sole source of carbon and energy . The initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine . This research provides insights into the catabolic pathways of hydroxylated pyridines .
Biochemical Analysis
This compound can be used in biochemical analysis. The product of the monooxygenase reaction, 3,4-dihydroxypyridine, undergoes an oxidative opening of the ring, performed by a hypothetical amidohydrolase (KpiC) . This process is part of the degradation of 4-hydroxypyridine in Arthrobacter sp. IN13 .
Biodegradation Studies
4-Benzyloxy-3-hydroxypyridine can be used in biodegradation studies. The 3-(N-formyl)-formiminopyruvate formed in the reaction is further converted by KpiB hydrolase to 3-formylpyruvate . This helps in understanding the degradation of 4-hydroxypyridine .
Pyridinization of Bio-based Furfural
The compound can be used in the pyridinization of bio-based furfural. This process is a promising strategy for the production of pyridine derivatives from bio-based feedstocks instead of fossil fuels . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .
Antibacterial Activity
4-Benzyloxy-3-hydroxypyridine can be used in the synthesis of quaternary ammonium compounds with antibacterial activity . A library of these compounds based on 3-hydroxypyridine was synthesized, and four highly active lead compounds were identified .
Environmental Microbiology
The compound can be used in environmental microbiology studies. The fate of N-heterocyclic compounds, including the catabolism of hydroxylated pyridines, is not yet fully understood . The study of 4-hydroxypyridine catabolism in Arthrobacter sp. IN13 helps elucidate this catabolic pathway .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFDUACOKDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)




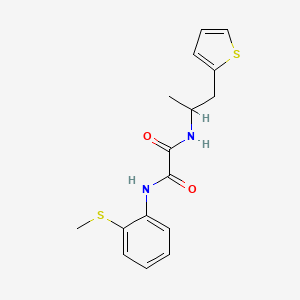

![4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2661534.png)
